A Comprehensive Technical Guide to 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one: Synthesis, Characterization, and Therapeutic Potential
A Comprehensive Technical Guide to 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one: Synthesis, Characterization, and Therapeutic Potential
This guide provides an in-depth exploration of 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, structural characterization, and potential as a scaffold for drug discovery, drawing upon established knowledge of quinolinone derivatives.
Introduction: The Quinolinone Scaffold in Drug Discovery
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1] The introduction of a carbonyl group into the quinoline core gives rise to quinolinones, also known as oxo-quinolines, a versatile subgroup with immense therapeutic potential. These compounds are prevalent in both natural products and synthetic drugs, exhibiting a broad spectrum of biological activities including antibacterial, antimalarial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4]
The 2-quinolone (or quinolin-2(1H)-one) scaffold, in particular, is a privileged structure found in numerous bioactive molecules and natural alkaloids.[5][6] Its unique chemical architecture allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. The compound of focus, 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one, incorporates several key features: the core quinolin-2(1H)-one structure, a reactive 2-chloroethyl group at the 3-position, and a methyl group at the 7-position. These modifications are anticipated to modulate its biological activity and provide a handle for further synthetic elaboration, making it a promising candidate for the development of novel therapeutic agents.
Synthesis of 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one: A Proposed Pathway
Caption: Proposed synthetic pathway for 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one.
Experimental Protocols
Step 1: Synthesis of 7-Methylquinolin-2(1H)-one
This initial step can be achieved through a modified Doebner-von Miller reaction, a classic method for quinoline synthesis.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine m-toluidine and malonic acid in a suitable high-boiling solvent such as polyphosphoric acid.
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Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: After completion, cool the reaction mixture and pour it into ice-water. The resulting precipitate, 7-methylquinolin-2,4-diol, is filtered, washed with water, and dried. Subsequent reduction and decarboxylation, for instance by heating with a reducing agent like zinc dust, will yield 7-methylquinolin-2(1H)-one. The crude product can be purified by recrystallization or column chromatography.
Step 2: Vilsmeier-Haack Formylation
This reaction introduces a formyl group at the C3 position of the quinolinone ring.
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Reagent Preparation: Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with stirring.
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Reaction: Add 7-methylquinolin-2(1H)-one to the freshly prepared Vilsmeier reagent. The reaction is typically carried out at room temperature or with gentle heating.
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Work-up: Quench the reaction by pouring the mixture onto crushed ice. The product, 2-hydroxy-7-methylquinoline-3-carbaldehyde, will precipitate out and can be collected by filtration, washed, and dried.
Step 3: Reduction of the Aldehyde
The formyl group is reduced to a hydroxymethyl group.
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Reaction: Suspend 2-hydroxy-7-methylquinoline-3-carbaldehyde in a suitable solvent like methanol or ethanol. Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise at 0°C.
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Monitoring: Stir the reaction mixture until the starting material is consumed, as indicated by TLC.
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Purification: Neutralize the reaction with a dilute acid and extract the product, 3-(hydroxymethyl)-7-methylquinolin-2(1H)-one, with an organic solvent. The organic layer is then dried and concentrated to yield the product.
Step 4 & 5: Chain Extension and Chlorination
This two-step sequence converts the hydroxymethyl group to the desired 2-chloroethyl side chain.
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Conversion to Nitrile: The hydroxymethyl group is first converted to a chloromethyl group using a chlorinating agent like thionyl chloride (SOCl₂). The resulting 3-(chloromethyl)-7-methylquinolin-2(1H)-one is then reacted with potassium cyanide (KCN) to yield the corresponding nitrile.
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Reduction and Diazotization/Chlorination: The nitrile is reduced to a primary amine using a catalyst such as Raney Nickel under a hydrogen atmosphere. The resulting amine is then subjected to a Sandmeyer-type reaction. Diazotization with sodium nitrite in the presence of a strong acid (e.g., sulfuric acid) followed by treatment with a chloride source will yield the intermediate 3-(2-hydroxyethyl)-7-methylquinolin-2(1H)-one.
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Final Chlorination: The final step involves the chlorination of the hydroxyl group of the side chain using thionyl chloride or a similar reagent to afford the target compound, 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one.
Structural Characterization: A Predictive Analysis
The structural confirmation of 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one would rely on a combination of spectroscopic techniques. Based on the analysis of structurally related compounds, the following spectral data can be predicted.[7][8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinolinone ring, the methyl group protons, and the protons of the chloroethyl side chain. The aromatic protons will appear as a complex pattern of doublets and triplets in the range of δ 7.0-8.0 ppm. The methyl protons at the 7-position will likely appear as a singlet around δ 2.4-2.6 ppm. The two methylene groups of the chloroethyl side chain will exhibit a triplet-of-triplets pattern, with the methylene group adjacent to the quinoline ring appearing slightly more downfield (around δ 3.0-3.5 ppm) than the terminal methylene group bearing the chlorine atom (around δ 3.6-4.0 ppm).
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¹³C NMR: The carbon NMR spectrum will display signals for all carbon atoms in the molecule. The carbonyl carbon of the quinolinone ring is expected to resonate at a low field (around δ 160-165 ppm). The aromatic carbons will appear in the δ 115-150 ppm region. The methyl carbon will have a chemical shift around δ 20-25 ppm. The two methylene carbons of the chloroethyl side chain will be observed in the aliphatic region (δ 30-50 ppm).
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| Aromatic-H | 7.0 - 8.0 (m) | 115 - 150 |
| C=O | - | 160 - 165 |
| -CH₃ | 2.4 - 2.6 (s) | 20 - 25 |
| -CH₂-Ar | 3.0 - 3.5 (t) | 30 - 40 |
| -CH₂-Cl | 3.6 - 4.0 (t) | 40 - 50 |
Table 1: Predicted NMR Spectroscopic Data for 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).[8]
Potential Biological Activities and Therapeutic Applications
The quinolinone scaffold is a well-established pharmacophore with a wide range of biological activities.[2][3][11] The specific substitutions on 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one suggest several potential therapeutic applications.
Caption: Potential therapeutic applications of 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one.
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Anticancer Activity: Many quinolinone derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[12][13] The chloroethyl group is a known alkylating agent, which could potentially interact with nucleophilic sites on biomolecules like DNA, leading to cytotoxicity in cancer cells. The 7-methyl group might influence the compound's lipophilicity and binding affinity to target proteins.
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Antimicrobial Activity: Quinolones are famous for their antibacterial properties.[2] While 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one is not a classic fluoroquinolone, the quinolinone core itself can exhibit antimicrobial effects.[3] Further investigation into its activity against various bacterial and fungal strains is warranted.
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Anti-inflammatory and Antiviral Activity: The quinoline nucleus is also present in compounds with anti-inflammatory and antiviral activities.[1] The specific substitutions on the target molecule could modulate its interaction with enzymes and receptors involved in inflammatory and viral pathways.
The reactive 2-chloroethyl side chain also serves as a valuable synthetic handle for the creation of a library of derivatives. By reacting this group with various nucleophiles, a diverse range of compounds can be generated for structure-activity relationship (SAR) studies, aiming to optimize potency and selectivity for a specific biological target.
Conclusion
3-(2-chloroethyl)-7-methylquinolin-2(1H)-one represents a promising, yet underexplored, chemical entity. This guide has outlined a feasible synthetic pathway, predicted its key structural features, and highlighted its significant potential in drug discovery. The rich pharmacology of the quinolinone scaffold, combined with the specific functional groups of this molecule, makes it a compelling target for further research and development by scientists in academia and the pharmaceutical industry. The methodologies and insights presented herein provide a solid foundation for the synthesis and investigation of this and other novel quinolinone derivatives.
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